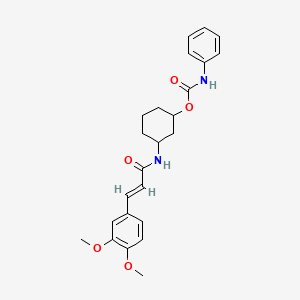
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate, also known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a synthetic compound that was first discovered in 2005 and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate and related compounds have been the subject of research focusing on their synthesis and structural characterization. For instance, studies have detailed the synthesis and separation of E and Z isomers of similar compounds, with X-ray crystallography used to confirm their structures (Chenna et al., 2008). Another study reported the synthesis of E isomer and crystal structures of E and Z isomers of a related compound, showcasing the importance of structural analysis in understanding these chemicals (Shinkre et al., 2008).
2. Pharmacological Evaluation
Research has also been conducted on the pharmacological evaluation of compounds structurally similar to (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate. A study on verapamil analogues, which share structural similarities, revealed insights into the pharmacological activities of these compounds (Dei et al., 1993).
3. Antioxidant and Anti-Inflammatory Activities
The antioxidant and anti-inflammatory activities of related compounds have been explored in scientific research. One study focused on synthesizing and evaluating the antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, providing insights into potential therapeutic applications of these compounds (Madhavi & Sreeramya, 2017).
4. Potential Therapeutic Applications
Another line of research has investigated the therapeutic applications of related compounds. For example, a study examined the effect of a novel chemical similar in structure on atopic dermatitis, highlighting its potential in the treatment of this condition (Kim et al., 2012).
5. Chiral Recognition and Separation Techniques
The chiral recognition abilities of cellulose triphenylcarbamate derivatives, which are related to the compound , have been studied for their potential in chromatographic separation techniques (Okamoto et al., 1986).
6. Crystal Structure and Packing Analysis
Research into the crystal structure and packing analysis of compounds with structural similarities has been conducted. One such study focused on the planarity of the cyclobutane ring in a compound related to (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate, contributing to a deeper understanding of the molecular structure (Shabir et al., 2020).
Propiedades
IUPAC Name |
[3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-29-21-13-11-17(15-22(21)30-2)12-14-23(27)25-19-9-6-10-20(16-19)31-24(28)26-18-7-4-3-5-8-18/h3-5,7-8,11-15,19-20H,6,9-10,16H2,1-2H3,(H,25,27)(H,26,28)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTLIIINQCIVTQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)
![(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2450155.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2450156.png)
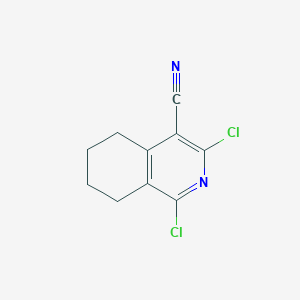
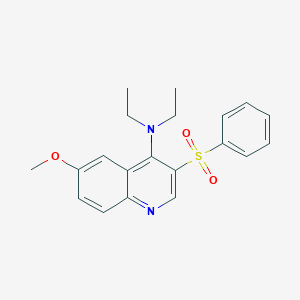
![N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2450160.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide](/img/structure/B2450161.png)
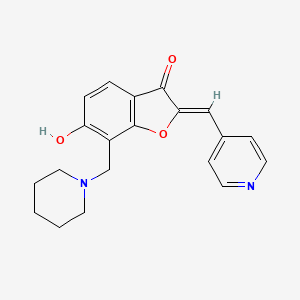
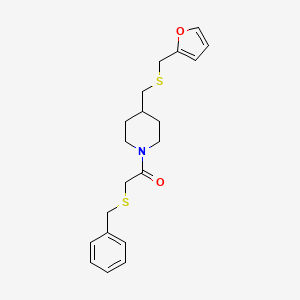
![tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate](/img/structure/B2450166.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2450167.png)
![4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2450169.png)